N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
Description
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with a methyl group at the 4-position. The carboxamide group is linked to a 2-methoxyethyl side chain bearing a 3-fluorophenyl moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-6-14(20-9-10)15(18)17-8-13(19-2)11-4-3-5-12(16)7-11/h3-7,9,13H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUSSQDLZHDKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Methoxyethyl Chain Addition:
Thiophene Ring Formation: The thiophene ring is then constructed using cyclization reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
- Nitrothiophene Derivatives (): N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide includes a nitro group on the thiophene ring and a trifluoromethyl-substituted phenyl group. N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide features dual fluorine atoms on the phenyl ring, which may improve metabolic stability compared to the target’s single fluorine .
N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide () :
Table 1: Structural and Electronic Comparison
Crystallographic and Conformational Insights
- N-(2-Nitrophenyl)thiophene-2-carboxamide () : Dihedral angles between aromatic rings (8.5°–13.5°) indicate partial planarity, facilitating π-π stacking. The target’s methoxyethyl group may introduce torsional strain, reducing planarity .
- Weak Intermolecular Interactions () : C–H⋯O/S interactions dominate packing, whereas the target’s methoxyethyl group could enable stronger hydrogen bonding .
Biological Activity
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound belongs to the class of arylsulfonamides, characterized by the presence of a sulfonamide group (SO2NH2) linked to an aromatic ring (3-fluorophenyl) and an aliphatic chain with a methoxy group (OCH3) attached. The methylthiophene ring further contributes to its unique properties. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety suggests potential for inhibiting various enzymes, particularly those involved in metabolic pathways.
- Receptor Interaction : The fluorophenyl group may enhance the compound's affinity for specific biological targets, potentially affecting receptor-mediated pathways.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells.
Pharmacological Studies
Recent studies have investigated the pharmacological profile of this compound. Below is a summary of key findings:
| Study Type | Findings |
|---|---|
| In vitro assays | Exhibited moderate inhibition of tyrosinase activity, suggesting potential for use in hyperpigmentation disorders. |
| Cell viability | Demonstrated non-cytotoxic effects at concentrations up to 20 µM in B16F10 murine melanoma cells. |
| Mechanistic studies | Suggested competitive inhibition mechanism against tyrosinase based on Lineweaver-Burk plots. |
Case Studies
-
Tyrosinase Inhibition :
- A study evaluated the inhibitory effects of this compound on mushroom tyrosinase. It was found that the compound inhibited enzyme activity significantly, indicating its potential as a therapeutic agent for skin disorders related to melanin production.
-
Antioxidant Properties :
- In cellular models, the compound showed promising antioxidant activity comparable to established antioxidants, suggesting a protective effect against oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
